REACTION_CXSMILES
|
[Br:1]N1C(=O)CCC1=O.C([O-])(=O)C.[Na+].C[Si](C)(C)[O:16][C:17]1[CH2:22][CH2:21][CH2:20][CH:19]([CH3:23])[CH:18]=1.O>C1COCC1.O.C(OCC)(=O)C>[Br:1][CH:18]1[CH:19]([CH3:23])[CH2:20][CH2:21][CH2:22][C:17]1=[O:16] |f:1.2,5.6|
|
Name
|
|
Quantity
|
0.48 mmol
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
0.04 mmol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
5.2 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1.O
|
Name
|
|
Quantity
|
0.4 mmol
|
Type
|
reactant
|
Smiles
|
C[Si](OC1=CC(CCC1)C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |